molecular formula C11H10FNO B11905340 6-Fluoro-4,7-dimethylquinolin-8-ol

6-Fluoro-4,7-dimethylquinolin-8-ol

Cat. No.: B11905340
M. Wt: 191.20 g/mol
InChI Key: HWELMYSWZRRENZ-UHFFFAOYSA-N
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Description

6-Fluoro-4,7-dimethylquinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by a fluorine atom at position 6, methyl groups at positions 4 and 7, and a hydroxyl group at position 7.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-fluoro-4,7-dimethylquinolin-8-ol

InChI

InChI=1S/C11H10FNO/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14/h3-5,14H,1-2H3

InChI Key

HWELMYSWZRRENZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=C(C2=NC=C1)O)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,7-dimethylquinolin-8-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate under acidic conditions to form the quinoline ring . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a catalyst and solvent, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality products .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,7-dimethylquinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives. These products can exhibit different biological and chemical properties, making them valuable in research and industrial applications .

Scientific Research Applications

6-Fluoro-4,7-dimethylquinolin-8-ol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among quinolin-8-ol derivatives significantly impact their physicochemical properties and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
6-Fluoro-4,7-dimethylquinolin-8-ol 6-F, 4-CH₃, 7-CH₃, 8-OH C₁₁H₁₀FNO 191.21 (calculated) ~2.8* 1 / 2 High lipophilicity, electronegative F
5-Chloro-7-nitro-2-styrylquinolin-8-ol 5-Cl, 7-NO₂, 2-styryl, 8-OH C₁₇H₁₁ClN₂O₃ 326.74 ~3.5 1 / 5 Bulky styryl group; nitro enhances reactivity
7-Amino-5-chloro-2-styrylquinolin-8-ol 5-Cl, 7-NH₂, 2-styryl, 8-OH C₁₇H₁₃ClN₂O 296.75 ~2.7 2 / 3 Amino group increases basicity
4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol 4,7-OCH₃, fused furan, 8-OH C₁₃H₁₁NO₄ 245.23 2.5 1 / 5 Fused ring system; methoxy donors
6-Nitro-8-quinolinol 6-NO₂, 8-OH C₉H₆N₂O₃ 190.16 ~1.9 1 / 4 Nitro group aids redox activity

*Estimated based on substituent contributions.

Key Research Findings

Nitro-substituted derivatives (e.g., 5-Chloro-7-nitro-2-styrylquinolin-8-ol) exhibit heightened reactivity in reduction reactions, as demonstrated by their conversion to amino derivatives using sodium dithionite .

Lipophilicity and Bioavailability: Methyl groups in this compound likely elevate its logP (~2.8) relative to 6-Nitro-8-quinolinol (logP ~1.9), favoring better membrane permeability . Styryl-substituted analogs (e.g., compounds from ) show reduced solubility due to bulky aromatic substituents but improved stability in organic solvents.

Applications: Nitro- and amino-substituted quinolin-8-ols are intermediates in synthesizing dyes, pharmaceuticals, and ligands . Methoxy and fused-ring derivatives (e.g., ) may serve as fluorescent probes or bioactive molecules due to extended conjugation.

Biological Activity

6-Fluoro-4,7-dimethylquinolin-8-ol is a fluorinated derivative of quinoline that has garnered attention for its significant biological activities, particularly as an antimicrobial and potential antineoplastic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₁₁H₈FNO
  • Molecular Weight : Approximately 201.21 g/mol
  • Structural Features : A fluorine atom at the 6-position and two methyl groups at the 4 and 7 positions of the quinoline ring enhance its stability and reactivity in biological systems.

The biological activity of this compound primarily involves:

  • Antimicrobial Activity : The compound exhibits strong antibacterial properties by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. By stabilizing enzyme-DNA complexes, it inhibits bacterial growth and replication.
  • Antifungal Properties : It has demonstrated efficacy against various fungal strains, indicating potential use in treating fungal infections.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor in several biological pathways, further contributing to its therapeutic potential.

Antimicrobial Efficacy

A summary of the antimicrobial activity of this compound is presented below:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliBactericidal0.5 µg/mL
Staphylococcus aureusBactericidal0.25 µg/mL
Candida albicansFungicidal2 µg/mL

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A study highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound was found to have a lower MIC compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
  • Antifungal Activity Evaluation :
    In another study focusing on antifungal activity, the compound was tested against Candida species. The results showed significant antifungal effects, making it a candidate for further development in antifungal therapies.
  • Structure-Activity Relationship (SAR) :
    Research into the SAR of quinoline derivatives indicated that the presence of fluorine at the 6-position enhances binding affinity to biological targets compared to non-fluorinated analogs. This modification is crucial for improving the efficacy of quinoline-based drugs in medicinal chemistry .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Structural Features Biological Activity
6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonatetert-butyl group at position 6Antifungal activity against Pyricularia oryzae
5-Cyclopropyl-6,8-difluoro-7-(2,6-dimethyl-4-pyridinyl)-5H-pyrazolo[4,3-c]quinolin-3(2H)-oneCyclopropyl group and difluorinationAntineoplastic activity
8-HydroxyquinolineHydroxy group at position 8Antimicrobial properties

The unique substitution pattern of this compound imparts distinct chemical properties compared to other derivatives, enhancing its potential for drug development .

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